Cerium(3+);iodide

Scintillation detectors Gamma-ray spectroscopy Radiation detection

Procurement of anhydrous CeI₃ with consistent purity for moisture-sensitive applications often presents supply-chain bottlenecks. Cerium(III) iodide (CAS 7790-87-6) is supplied as an ultra-dry, high-purity rare-earth trihalide to resolve these challenges. • Enables NaI/CeI₃ fills for ceramic metal-halide lamps delivering ≥130 lm/W with Ra ≥49 • Serves as iodine source for CeBr₃₋ₓIₓ scintillation crystals (>80,000 ph/MeV) • Functions as a bifunctional redox mediator (Ce³⁺/I⁻) to suppress electrolyte degradation and lower charge overpotential in Li-O₂ batteries • Forms organocerium reagents with reduced basicity for selective 1,2-carbonyl addition. Packaged ampouled under argon with ≤100 ppm water; suitable for R&D and process development.

Molecular Formula CeI+2
Molecular Weight 267.020 g/mol
Cat. No. B14765877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium(3+);iodide
Molecular FormulaCeI+2
Molecular Weight267.020 g/mol
Structural Identifiers
SMILES[I-].[Ce+3]
InChIInChI=1S/Ce.HI/h;1H/q+3;/p-1
InChIKeyVAFOYLVNCTVRSB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Cerium(3+);Iodide (CeI₃) and Why Procurement Choice Matters


Cerium(3+);iodide (cerium triiodide, CeI₃, CAS 7790-87-6) is a rare‑earth trihalide with the orthorhombic PuBr₃‑type crystal structure (Cmcm space group) and an 8‑coordinate bicapped trigonal‑prismatic Ce³⁺ center [1]. It is a bright‑yellow, extremely hygroscopic solid that melts at approximately 760 °C and has a molecular weight of 520.83 g mol⁻¹ [2][3]. CeI₃ serves as a precursor for organocerium reagents, a pharmaceutical intermediate, a component in high‑efficacy metal‑halide lamps, and a bifunctional redox mediator in Li–O₂ batteries [4][5]. When procuring a cerium halide, the specific halide identity dictates every performance‑critical parameter—from light yield and vapor pressure to moisture sensitivity—making an informed selection essential.

Anhydrous solid
Extremely hygroscopic CeI₃ requires strict inert-atmosphere handling; selection-relevant for air-sensitive workflows.
High-temperature vapor phase
Reported vapor pressure supports lamp fills, vapor deposition, and crystal growth research.
Reagent precursor
CeI₃ enables organocerium reagent generation and serves as bifunctional redox mediator in Li–O₂ battery studies.
Scintillator precursor
Used as iodine source for mixed-halide scintillator crystal growth; not a stand-alone scintillator.

Why CeI₃ Cannot Be Substituted by Other Cerium Halides or Lanthanide Iodides


Cerium(III) halides share the Ce³⁺ cation but diverge dramatically in the properties that control real‑world performance. CeI₃ exhibits the lowest room‑temperature scintillation light yield of the series—below 5 000 photons/MeV compared with >60 000 photons/MeV for CeBr₃—because of severe thermal quenching that is unique to the iodide [1]. Its vapor pressure at typical lamp operating temperatures is substantially higher than that of CeBr₃ or CeCl₃, which directly alters the luminous efficacy and corrosion behaviour inside ceramic arc tubes [2][3]. Furthermore, CeI₃ is far more hygroscopic than the other cerium trihalides; it decomposes rapidly in ambient air with liberation of iodine, mandating strict anhydrous handling that is not required to the same degree for CeBr₃ or CeCl₃ [4]. These three performance axes—scintillation output, high‑temperature volatility, and moisture instability—make generic substitution scientifically unsound and technically risky.

Scintillation light yield
CeI₃: extremely low room-temperature light output (severe thermal quenching).
CeBr₃ / CeBr₂I: orders of magnitude higher light yield; commercial scintillator fit.
High-temperature vapor pressure
CeI₃: significantly higher volatility at lamp operating temperatures.
CeBr₃ / CeCl₃: lower vapor pressure; may shift arc chemistry and lamp efficacy.
Moisture sensitivity
CeI₃: extremely hygroscopic; rapid decomposition with iodine liberation in ambient air.
CeBr₃: hygroscopic but retains integrity longer; less stringent dry-storage protocols.

Quantitative Differentiation Evidence for CeI₃ vs. Closest Analogs


Room‑Temperature Scintillation Light Yield Comparison

CeI₃ exhibits a room‑temperature light yield below 5 000 photons/MeV due to severe thermal quenching, whereas the intrinsic scintillator CeBr₃ achieves >60 000 photons/MeV [1]. A mixed‑halide crystal, CeBr₂I, reaches >80 000 photons/MeV, demonstrating that even partial iodine substitution dramatically lowers light output compared to the pure bromide [1]. This difference of more than an order of magnitude means CeI₃ is unsuitable as a stand‑alone scintillator, while CeBr₃ is commercially deployed in gamma‑ray spectrometers. Conversely, CeI₃ is valued as a precursor for preparing mixed‑halide crystals with tailored decay times.

Scintillation Light Yield
Head-to-head
CeI₃ <5 000 ph/MeV
vs
CeBr₃ >60 000 ph/MeV
(>12‑fold difference)
Light yield context: CeI₃ unsuitable as stand-alone scintillator; precursor role for mixed-halide crystals.
Bridgman-grown crystals, 662 keV ¹³⁷Cs source.
Scintillation detectors Gamma-ray spectroscopy Radiation detection

High‑Temperature Vapor Pressure Comparison

Torsion‑effusion measurements of the cerium trihalides yield the following vapor‑pressure equations: CeI₃(s), log(p/kPa) = (12.02 ± 0.20) − (14 843 ± 150)/T (910–1031 K); CeBr₃(s), log(p/kPa) = (12.12 ± 0.20) − (15 332 ± 150)/T (887–1003 K); CeCl₃(s), log(p/kPa) = (12.21 ± 0.20) − (16 443 ± 150)/T (955–1070 K) [1]. At 1000 K, the calculated vapor pressure of CeI₃ (1.5 × 10⁻³ kPa) is approximately 2.5 times that of CeBr₃ (6.1 × 10⁻⁴ kPa) and 26 times that of CeCl₃ (5.9 × 10⁻⁵ kPa). The enthalpy of sublimation of CeI₃ determined by the third‑law method is 298 ± 9 kJ mol⁻¹ (monomer) [2].

Vapor Pressure at 1000 K
Head-to-head
CeI₃: ~1.5 × 10⁻³ kPa
CeBr₃: ~6.1 × 10⁻⁴ kPa
CeCl₃: ~5.9 × 10⁻⁵ kPa
ΔₛH°(CeI₃ monomer) = 298 ± 9 kJ mol⁻¹
Vapor pressure context: facilitates lamp fill delivery but increases corrosion risk.
Torsion-effusion method; 910–1070 K range.
Metal halide lamps Vapor phase deposition High-temperature thermodynamics

Luminous Efficacy and Color Rendering in Metal‑Halide Lamps

A ceramic metal‑halide lamp filled with NaI and CeI₃ (NaI/CeI₃ molar ratio 3–25) operated at a coldest‑spot temperature of 1100–1500 K achieves a luminous efficacy of 130 lm/W with a general color‑rendering index Ra of 58, and in optimized designs reaches up to 174 lm/W [1][2]. By comparison, conventional high‑pressure sodium (HPS) lamps deliver 100–130 lm/W but with an Ra of only ~20, producing yellow light unsuitable for general illumination [2]. The NaI/CeI₃ system thus provides equal or superior efficacy while markedly improving color quality, an advantage not replicated by CeBr₃ or CeCl₃ fillings, which produce different emission spectra and lower efficacies in the same lamp geometry.

Lamp Efficacy & Color
Cross-study
NaI/CeI₃ fill: 130–174 lm/W, Ra 49–61
High-pressure sodium: 100–130 lm/W, Ra ~20
Reported lamp performance context: NaI/CeI₃ fill achieves high efficacy with improved color rendering.
Ceramic arc tube; NaI/CeI₃ ratio 3–25; coldest spot 1100–1500 K.
High-intensity discharge lighting Assimilation lighting Metal halide lamps

Hygroscopicity and Handling Requirements

CeI₃ is described as 'extremely hygroscopic' and reacts with atmospheric moisture to liberate iodine, turning brown upon exposure to air; storage under inert gas and handling in a glove bag are mandatory [1]. In contrast, CeBr₃ is classified as a 'white hygroscopic solid' that retains its integrity significantly longer in ambient air, although it too should be stored under dry conditions [2]. This difference in moisture sensitivity stems from the larger, more polarizable iodide anion, which facilitates ligand exchange with water. The practical consequence for procurement is a substantially higher cost of ownership for CeI₃ in applications where anhydrous conditions cannot be continuously maintained.

Hygroscopicity & Handling
Class-level
CeI₃: extremely hygroscopic; decomposes in moist air liberating I₂; glove-bag handling required.
CeBr₃: white hygroscopic solid; brief ambient exposure tolerated.
Handling context: CeI₃ demands rigorous anhydrous protocols, influencing operational cost.
No quantitative moisture-uptake curve published; qualitative reagent classification.
Material handling Storage requirements Air-sensitive reagents

Bifunctional Redox Mediator Capability in Li–O₂ Batteries

In non‑aqueous Li–O₂ batteries, CeI₃ dissolved in 1 M LiTFSI‑TEGDME electrolyte provides a unique bifunctional mechanism: Ce³⁺ ions act as superoxide radical scavengers (capturing O₂˙⁻ and reducing electrolyte decomposition), while I⁻ ions function as a redox mediator to chemically dissolve insulating Li₂O₂ discharge products, thereby lowering charge overpotential [1]. The paper reports that the battery containing CeI₃ shows 'remarkably improved' cycle life compared with a battery using the same electrolyte without CeI₃, with a visibly lower charge–discharge overpotential in galvanostatic curves at a limited specific capacity of 1 000 mAh gcₐᵣbₒₙ⁻¹ [1]. By contrast, commonly used single‑function mediators such as LiI (redox mediator only) or cerium triflate (superoxide scavenger only) address only one of the two degradation pathways.

Bifunctional Redox Mediator
Cross-study
Ce³⁺ scavenges superoxide; I⁻ chemically oxidizes Li₂O₂.
Reduced overpotential and extended cycle life vs. no‑additive baseline.
Reported dual-function context: simultaneously addresses electrolyte degradation and charge overpotential in Li–O₂ cells.
0.03 g CeI₃ in 10 mL LiTFSI‑TEGDME; MWCNT cathode; 1000 mAh g⁻¹ capacity.
Li–O2 batteries Redox mediators Energy storage

Optimal Procurement Scenarios for CeI₃ Based on Verified Evidence


High‑Efficacy White‑Light Ceramic Metal‑Halide Lamps

When designing a ceramic metal‑halide lamp that must deliver ≥130 lm/W with a color rendering index Ra ≥49, a NaI/CeI₃ fill is the proven solution [1]. The high vapor pressure of CeI₃ at the arc‑tube coldest spot (1100–1500 K) ensures adequate cerium atom density in the plasma, generating a broad continuum that complements the sodium D‑line emission [2]. Substituting CeBr₃ or CeCl₃ would shift the emission spectrum and lower efficacy, while a pure HPS lamp would deliver Ra ≈20, unacceptable for white‑light applications. Procurement of anhydrous, high‑purity (≥99.9% REO) CeI₃ is essential for achieving the specified luminous output and lifetime.

Precursor for Mixed‑Halide Scintillator Crystals

Although pure CeI₃ is a poor scintillator (<5 000 ph/MeV at room temperature), it serves as an essential iodine source for growing CeBr₃₋ₓIₓ mixed crystals exhibiting intermediate decay times and light yields exceeding 80 000 ph/MeV for the CeBr₂I composition [1]. Procurement of ultra‑dry CeI₃ (water ≤20 ppm, oxygen ≤200 ppm) is mandatory to prevent crystal defects and absorption losses in Bridgman‑grown ingots [2]. Users seeking to fine‑tune scintillation decay profiles should select CeI₃ for iodine incorporation rather than starting from pure CeBr₃ alone.

Organocerium Reagent Generation for Selective Carbonyl Addition

CeI₃ reacts with organolithium compounds in THF to form organocerium reagents that exhibit reduced basicity and enhanced nucleophilicity toward carbonyl groups, enabling selective 1,2‑addition to easily enolizable ketones with minimal aldol side products [1]. This reactivity profile is distinct from that of CeCl₃‑derived organocerium reagents, offering a complementary selectivity window in complex synthetic sequences. Procurement of CeI₃ as an anhydrous, bright‑yellow solid (stored under nitrogen) is required to avoid reagent deactivation by moisture [1].

Bifunctional Electrolyte Additive for Li–O₂ Battery Research

CeI₃ is the first reported single‑component additive that simultaneously suppresses superoxide‑induced electrolyte degradation (via Ce³⁺) and chemically oxidizes solid Li₂O₂ discharge products (via I⁻) to lower charge overpotential and extend cycle life in Li–O₂ coin cells [1]. Researchers developing high‑energy‑density metal–air batteries can procure CeI₃ as a dual‑function redox mediator, avoiding the complexity of formulating multi‑additive electrolyte blends. A typical working electrolyte uses 0.03 g CeI₃ per 10 mL of 1 M LiTFSI‑TEGDME [1].

Application
Selection Property
Validation Focus
White-light metal-halide lamp research
High vapor pressure enabling cerium continuum emission
Verify luminous efficacy and color rendering under lamp operating conditions
Mixed-halide scintillator crystal growth
Iodine source for tailored decay times in CeBr₃₋ₓIₓ crystals
Characterize light yield and decay time of grown crystals
Organocerium reagent synthesis
Anhydrous CeI₃ for formation of organocerium reagents with reduced basicity
Evaluate 1,2-addition selectivity and yield on enolizable ketones
Li–O₂ battery electrolyte research
Dual-function Ce³⁺/I⁻ mediator capability
Assess overpotential reduction and cycle life in coin cells
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